![molecular formula C7H5N3O2 B11793398 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrimidine ring, with a carbaldehyde group at the 2-position and a keto group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-aminopyrimidine with glyoxal under acidic conditions, followed by oxidation to introduce the keto group at the 5-position. Another approach involves the use of multicomponent reactions, where a mixture of aldehydes, amines, and isocyanides undergoes cyclization to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, may be employed to minimize the environmental impact of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of 5-oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde.
Substitution: Formation of various substituted derivatives with functional groups such as halogens, alkyl groups, and amino groups.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxo-5H,6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid: Similar structure but with a carboxylic acid group at the 7-position instead of a carbaldehyde group.
2,3-Dihydroimidazo[1,2-c]pyrimidine-6-carboxylic ethyl ester: Similar structure but with an ethyl ester group at the 6-position.
Uniqueness
5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a keto group and a carbaldehyde group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H5N3O2 |
---|---|
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H5N3O2/c11-4-5-3-10-6(9-5)1-2-8-7(10)12/h1-4H,(H,8,12) |
InChI-Schlüssel |
POEQUZHKOKCGAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)N2C1=NC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.